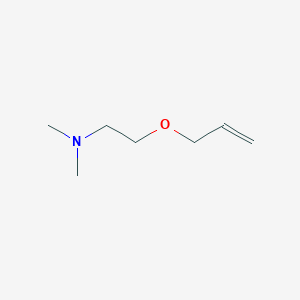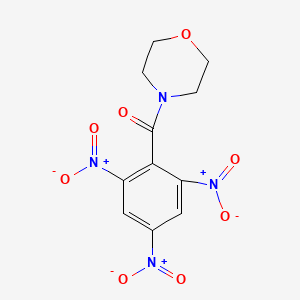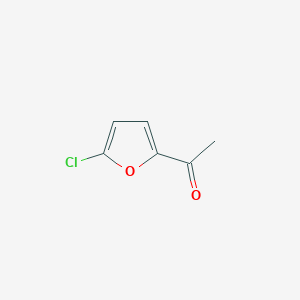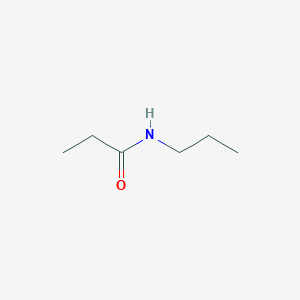
2,5-Dicarboxypyridine 1-oxide
描述
2,5-Dicarboxypyridine 1-oxide, also known as 2,5-pyridinedicarboxylic acid N-oxide, is a chemical compound with the molecular formula C7H5NO5 and a molecular weight of 183.12 g/mol . It is a white to light yellow solid that is soluble in water and other polar solvents . This compound is notable for its oxidizing properties and is used in various chemical reactions and industrial applications.
准备方法
2,5-Dicarboxypyridine 1-oxide is typically synthesized through the oxidation of pyridine-2,5-dicarboxylic acid using hydrogen peroxide (H2O2) as the oxidizing agent . The reaction is carried out in an aqueous solution of sodium tungstate (Na2WO4) at elevated temperatures (80-85°C) for about 10 hours . The resulting solid is then filtered, washed with cold water, and dried under high vacuum . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively simple reaction conditions.
化学反应分析
2,5-Dicarboxypyridine 1-oxide undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,5-Dicarboxypyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and in the preparation of coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which 2,5-Dicarboxypyridine 1-oxide exerts its effects involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating oxidation reactions . This property makes it useful in various chemical processes, including the synthesis of other compounds and the modification of existing molecules.
相似化合物的比较
2,5-Dicarboxypyridine 1-oxide is unique due to its specific structure and oxidizing properties. Similar compounds include:
Pyridine-2,5-dicarboxylic acid: The precursor to this compound, which lacks the N-oxide functional group.
2,6-Dicarboxypyridine 1-oxide: A structural isomer with carboxyl groups at different positions on the pyridine ring.
2,3-Dicarboxypyridine 1-oxide: Another isomer with different carboxyl group positions.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
属性
IUPAC Name |
1-oxidopyridin-1-ium-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-1-2-5(7(11)12)8(13)3-4/h1-3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUIHFCQJNUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(=O)O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545748 | |
| Record name | 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32658-54-1 | |
| Record name | 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3051212.png)

![5,7-Dimethyltetrazolo[1,5-a]pyrimidine](/img/structure/B3051214.png)



![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)




